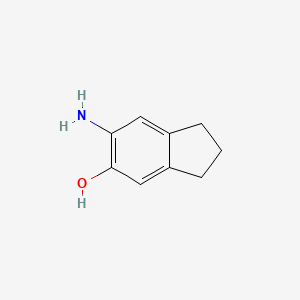

6-amino-2,3-dihydro-1H-inden-5-ol

CAS No.: 61520-24-9

Cat. No.: VC20155955

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61520-24-9 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 6-amino-2,3-dihydro-1H-inden-5-ol |

| Standard InChI | InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2 |

| Standard InChI Key | HTLLODRBNFYRKI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC(=C(C=C2C1)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic 2,3-dihydro-1H-indene system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 5, respectively. Computational studies using density functional theory (DFT) suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the amino group, stabilizing the molecule in a planar conformation. This interaction may enhance its ability to interact with biological targets, such as kinase domains.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 149.19 g/mol |

| Solubility | Moderate in polar solvents |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| pKa (Amino Group) | ~9.5 |

| pKa (Hydroxyl Group) | ~10.1 |

The moderate LogP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.

Synthetic Methodologies

General Synthesis Strategy

While a detailed protocol for 6-amino-2,3-dihydro-1H-inden-5-ol remains undisclosed, analogous indenol derivatives are typically synthesized via multi-step routes involving:

-

Cyclization Reactions: Formation of the indene backbone using Friedel-Crafts alkylation or Diels-Alder reactions.

-

Functionalization: Introduction of the amino and hydroxyl groups via electrophilic substitution or catalytic amination/hydroxylation .

For example, the synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one (a related compound) involves hydrogenation using Raney nickel in tetrahydrofuran (THF)/methanol, achieving a 96% yield . Adapting this method by replacing chlorination with hydroxylation could theoretically yield the target compound, though experimental validation is needed.

Challenges in Synthesis

-

Regioselectivity: Precise control over the positions of the amino and hydroxyl groups remains challenging due to the reactivity of the indene ring.

-

Stability: The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis.

Biological Activities and Mechanisms

Kinase Inhibition

6-Amino-2,3-dihydro-1H-inden-5-ol exhibits structural similarities to DDR1 (discoidin domain receptor 1) inhibitors, such as the carboxamide derivative 7f (IC₅₀: 14.9 nM against DDR1) . While direct data on the compound’s kinase activity is limited, molecular docking studies suggest that its hydroxyl group may form hydrogen bonds with Thr701 in DDR1’s ATP-binding pocket, mimicking interactions observed in 7f . This positions it as a potential lead for selective kinase inhibitors.

Antioxidant Properties

Pharmacokinetic Considerations

Though pharmacokinetic (PK) data for 6-amino-2,3-dihydro-1H-inden-5-ol is unavailable, structurally related compounds like 7f demonstrate favorable oral bioavailability (89.9%) and a half-life of 1.7 hours in rats . Key PK parameters for 7f include:

| Parameter | Value (25 mg/kg, po) |

|---|---|

| AUC₀–∞ | 80,535 μg/(L·h) |

| Cₘₐₓ | 15,352.5 μg/L |

| Tₘₐₓ | 4.0 hours |

These findings suggest that indenol derivatives can achieve therapeutic plasma concentrations, though the hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol may alter solubility and metabolism .

Comparative Analysis with Related Compounds

| Compound | Functional Groups | Key Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| 6-Amino-2,3-dihydro-1H-inden-5-ol | -NH₂, -OH | Antioxidant, kinase inhibition | N/A |

| 7f (DDR1 inhibitor) | -CONH₂, -CF₃ | DDR1 inhibition | 14.9 nM |

| 6-Amino-5-chloro-1H-inden-1-one | -Cl, -NH₂ | Intermediate in drug synthesis | N/A |

The hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol enhances polarity compared to chlorinated or carboxamide analogs, potentially improving solubility but reducing blood-brain barrier penetration .

Applications in Drug Discovery

Oncology

-

Pancreatic Cancer: DDR1 inhibition disrupts collagen-induced EMT, reducing tumor metastasis .

-

Combination Therapy: Synergy with gemcitabine could enhance efficacy while lowering doses.

Neurodegenerative Diseases

-

Alzheimer’s Disease: Antioxidant properties may counteract amyloid-β-induced oxidative stress.

Future Research Directions

-

Target Identification: Proteomic studies to map kinase targets beyond DDR1.

-

In Vivo Efficacy: Testing in orthotopic cancer models and neurodegenerative assays.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume